Ethyl azido(ethylsulfanyl)fluoroacetate
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Overview
Description
Ethyl azido(ethylsulfanyl)fluoroacetate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine, sulfur, and azido groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl azido(ethylsulfanyl)fluoroacetate typically involves multiple steps, starting with the preparation of ethyl fluoroacetate. Ethyl fluoroacetate can be synthesized by the ethylation of fluoroacetic acid with ethanol in the presence of sulfuric acid . The next step involves the introduction of the azido and ethylsulfanyl groups through nucleophilic substitution reactions. Common reagents used in these steps include sodium azide and ethylthiol, under controlled conditions to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl azido(ethylsulfanyl)fluoroacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl azido(ethylsulfanyl)fluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of ethyl azido(ethylsulfanyl)fluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The fluorine atom can influence the compound’s binding affinity and stability, while the ethylsulfanyl group can modulate its reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
Ethyl fluoroacetate: Lacks the azido and ethylsulfanyl groups, making it less versatile in chemical reactions.
Ethyl azidoacetate: Contains the azido group but lacks the fluorine and ethylsulfanyl groups, resulting in different reactivity.
Ethyl ethylsulfanylacetate: Contains the ethylsulfanyl group but lacks the fluorine and azido groups, affecting its chemical properties.
Uniqueness
Ethyl azido(ethylsulfanyl)fluoroacetate is unique due to the combination of fluorine, sulfur, and azido groups in its structure
Properties
CAS No. |
106636-66-2 |
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Molecular Formula |
C6H10FN3O2S |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 2-azido-2-ethylsulfanyl-2-fluoroacetate |
InChI |
InChI=1S/C6H10FN3O2S/c1-3-12-5(11)6(7,9-10-8)13-4-2/h3-4H2,1-2H3 |
InChI Key |
OKZDIRKQZYJGFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(N=[N+]=[N-])(F)SCC |
Origin of Product |
United States |
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